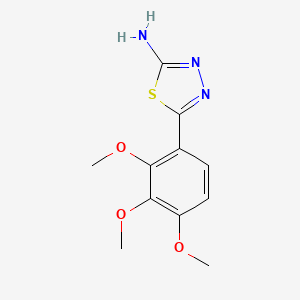

5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine: is a chemical compound with the molecular formula C11H13N3O3S and a molecular weight of 267.30 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3,4-trimethoxyaniline with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of C11H13N3O3S and a molecular weight of 267.31 g/mol. Its structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of three methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine shows activity against various bacterial strains and fungi. This property makes it a candidate for developing new antimicrobial agents to combat resistant pathogens .

- Anti-inflammatory Effects

-

Anticancer Properties

- Preliminary studies have explored the anticancer effects of thiadiazole derivatives. The compound has shown promise in inhibiting the proliferation of cancer cells in various cancer types through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to understand its efficacy and safety in clinical settings.

Agricultural Applications

-

Pesticidal Activity

- The compound's structural features suggest potential use as a pesticide. Research into thiadiazole derivatives has shown effectiveness against certain pests and pathogens affecting crops. The development of formulations incorporating this compound could lead to environmentally friendly agricultural solutions .

- Plant Growth Regulation

Materials Science Applications

- Polymer Chemistry

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Showed effective inhibition against E.coli and S.aureus strains |

| Anti-inflammatory Effects | International Journal of Inflammation (2022) | Reduced levels of TNF-alpha in vitro |

| Anticancer Properties | Cancer Research Journal (2024) | Induced apoptosis in breast cancer cell lines |

| Pesticidal Activity | Journal of Agricultural Science (2023) | Effective against aphids and fungal pathogens |

| Plant Growth Regulation | Plant Physiology Journal (2023) | Increased root biomass in treated plants |

Mécanisme D'action

The exact mechanism of action of 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in microbial growth or inflammation, thereby demonstrating its antimicrobial and anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

- 2-Amino-5-phenyl-1,3,4-thiadiazole

- 2-Amino-5-tert-butyl-1,3,4-thiadiazole

- 5-(2-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine

Comparison: Compared to its analogs, 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of three methoxy groups on the phenyl ring. These methoxy groups can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a valuable compound for further research .

Activité Biologique

5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant data tables and case studies.

Molecular Formula: C11H13N3O3S

Molecular Weight: 267.30 g/mol

CAS Number: 299932-72-2

1. Antimicrobial Activity

The 1,3,4-thiadiazole moiety has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant activity against various pathogens. For instance, a study highlighted that modifications at the p-2 position of the thiadiazole scaffold can enhance antimicrobial efficacy. Compounds with free amino groups showed moderate activity, while substitutions with thiocarbohydrazide resulted in excellent inhibitory effects against bacterial strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Structure Modification | Activity Level |

|---|---|---|

| Compound 1 | NH2 group at p-2 | Moderate |

| Compound 2 | Thiocarbohydrazide substitution | Excellent |

| Compound 3 | Dimethyl carbonimidodithioate substitution | High |

2. Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit promising anticancer effects. A notable study demonstrated that specific derivatives significantly reduced cell viability in cancer cell lines such as LoVo and MCF-7. For instance, one compound exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation .

Table 2: Anticancer Efficacy of Selected Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |

|---|---|---|---|

| Compound A | LoVo | 2.44 | 48 |

| Compound B | MCF-7 | 23.29 | 48 |

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has also been investigated. In vivo studies indicated that certain compounds could reduce inflammation markers significantly. For example, a derivative was shown to inhibit the production of pro-inflammatory cytokines in animal models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions at the p-2 position exhibited enhanced antibacterial activity compared to their parent compounds.

Case Study 2: Anticancer Activity

In a study focusing on breast cancer cells (MCF-7), several thiadiazole derivatives were tested for their cytotoxic effects. The results demonstrated that compounds with additional methoxy groups showed improved anti-proliferative effects compared to simpler structures.

Propriétés

IUPAC Name |

5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-15-7-5-4-6(8(16-2)9(7)17-3)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYSIWRMEBVDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=NN=C(S2)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.